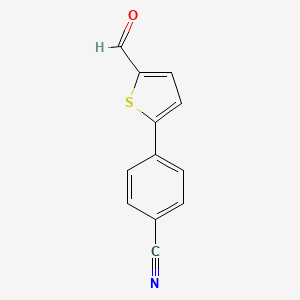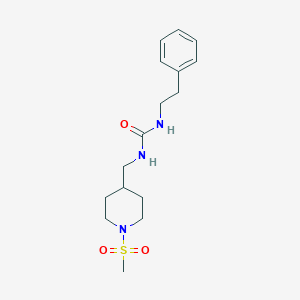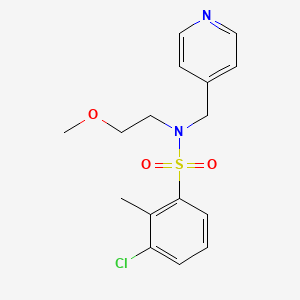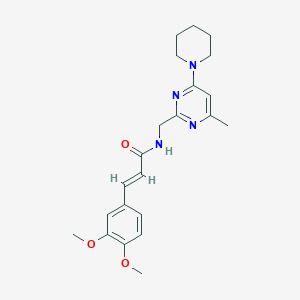![molecular formula C24H17F2N3 B2681785 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-65-0](/img/structure/B2681785.png)
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
カタログ番号 B2681785
CAS番号:
901267-65-0
分子量: 385.418
InChIキー: KSRUQGKFKHVBNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional reactions such as the Knoevenagel condensation reaction . The synthesis typically starts with a base molecule, which is then modified using various chemical reactions to add or modify functional groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved data.科学的研究の応用
Photophysical Properties and Molecular Logic Switches
- Photophysical Properties : 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, closely related to your compound of interest, exhibit notable photophysical properties. These derivatives have been studied for their solvatochromism, solid-state fluorescence, and electron transfer processes. One such study highlights the unique bathochromic shift in fluorescence in the solid state of a specific derivative, which may be attributed to charge-transfer complex formation (Uchacz et al., 2016).
- Molecular Logic Switches : These compounds also show potential as molecular logic switches. The pH-dependent fluorescence of certain derivatives can be interpreted as a multilevel logic gate, providing applications in molecular electronics (Uchacz et al., 2016).
Fluorescence Quenching and Electron Transfer
- Reversible Fluorescence Quenching : Pyrazolo[3,4-b]quinoline derivatives are efficient organic fluorescent materials, useful in light-emitting devices. Their fluorescence, stable in various conditions, can be efficiently quenched by protic acids, a process that is reversible. This characteristic is significant for developing sensors and switches (Mu et al., 2010).
Cytotoxic Activity in Cancer Research
- Potential in Cancer Treatment : Related compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, have shown potent cytotoxic properties against various cancer cell lines. This suggests potential applications of your compound in cancer research and treatment (Deady et al., 2003).
Versatility in Fluorescence and Sensing
- Fluorescence in Molecular Sensors : The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, closely related to your compound, is a versatile component for constructing fluorescent molecular sensors. These sensors have shown promising results for metal ion recognition, indicating potential applications in environmental monitoring and biochemistry (Rurack et al., 2002).
Solvent Effects on Optical Properties
- Influence of Solvents : The absorption and emission spectra, quantum efficiency, and fluorescence lifetimes of fluorine-substituted pyrazoloquinolines are influenced by solvent types. This highlights the role of environmental factors in determining the optical properties of these compounds (Szlachcic & Uchacz, 2018).
Applications in Organic Electronics
- Organic Light Emitting Devices (OLEDs) : Derivatives of pyrazolo[3,4-b]quinoline have been studied for their application in OLEDs. Their ability to emit light efficiently makes them suitable for use in electronic displays and lighting (Danel et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-3-4-16(11-15(14)2)23-21-13-27-22-10-7-18(26)12-20(22)24(21)29(28-23)19-8-5-17(25)6-9-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUQGKFKHVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)





![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)
